Adamantan-1-ylmethyl acetate

Descripción general

Descripción

Adamantan-1-ylmethyl acetate is a chemical compound with the molecular formula C13H20O2. It is derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is used in various scientific and industrial applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Adamantan-1-ylmethyl acetate can be synthesized through several methods. One common approach involves the esterification of adamantan-1-ylmethanol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Análisis De Reacciones Químicas

Types of Reactions

Adamantan-1-ylmethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium halides, ammonia, elevated temperatures, and solvents like ethanol or acetone.

Major Products Formed

Oxidation: this compound oxide.

Reduction: Adamantan-1-ylmethanol.

Substitution: Adamantan-1-ylmethyl halides, adamantan-1-ylmethyl amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Adamantan-1-ylmethyl acetate is notable for its role in the development of pharmaceutical compounds. The adamantyl group enhances the lipophilicity and steric hindrance of molecules, which can improve their interaction with biological targets.

Case Studies:

- Inhibitors of 11β-Hydroxysteroid Dehydrogenase: Research has shown that adamantane derivatives can serve as selective inhibitors for 11β-HSD1, an enzyme involved in cortisol metabolism. Compounds incorporating the adamantyl group have demonstrated significant inhibition rates, making them candidates for treating metabolic diseases like obesity and diabetes .

- Antiviral Agents: Adamantane derivatives have been studied for their antiviral properties, particularly against influenza viruses. The structural characteristics of this compound contribute to its effectiveness in inhibiting viral replication .

Organic Synthesis

This compound is utilized as a reagent in organic synthesis, particularly in the synthesis of complex organic molecules.

Applications:

- Adamantylation Reactions: This compound can participate in reactions that introduce the adamantyl group into various substrates, enhancing their pharmacological profiles. The process allows for the formation of adamantyl thioethers and other derivatives through reactions with thiols and aromatic compounds .

- Synthesis of Thiazole Derivatives: Recent studies have explored the use of this compound in synthesizing thiazole derivatives. These compounds exhibit a broad spectrum of biological activities, including antibacterial and anti-inflammatory effects .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

Potential Uses:

- Polymer Chemistry: The incorporation of adamantane structures into polymers can enhance their thermal stability and mechanical properties. Research indicates that polymers containing adamantane moieties exhibit improved performance in various applications .

- Nanomaterials: this compound can be used as a building block in the synthesis of nanomaterials. Its rigid structure contributes to the stability and functionality of nanocomposites .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference compound in various analytical methods.

Applications:

Mecanismo De Acción

The mechanism of action of adamantan-1-ylmethyl acetate involves its interaction with molecular targets through its functional groups. The acetate group can undergo hydrolysis to release acetic acid and adamantan-1-ylmethanol, which can further participate in various biochemical pathways. The adamantane core provides structural rigidity and enhances the compound’s stability and lipophilicity, facilitating its incorporation into biological membranes and enhancing its pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

Adamantan-1-ylmethanol: A precursor to adamantan-1-ylmethyl acetate, used in similar applications but with different reactivity due to the absence of the acetate group.

Adamantan-1-ylmethyl chloride: A halogenated derivative with distinct chemical properties and reactivity, used in organic synthesis.

Adamantan-1-ylmethylamine:

Uniqueness

This compound is unique due to its combination of the adamantane core and the acetate functional group, which imparts specific reactivity and stability. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials .

Actividad Biológica

Adamantan-1-ylmethyl acetate is a compound derived from adamantane, a bicyclic hydrocarbon known for its unique cage-like structure. This compound has garnered attention in various fields of medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and neuroprotective applications. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

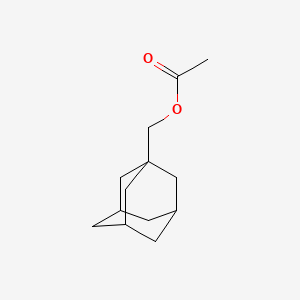

The chemical structure of this compound can be represented as follows:

It features an adamantyl group attached to a methyl acetate moiety, contributing to its lipophilicity and potential bioactivity. The incorporation of the adamantyl group often enhances the compound's ability to penetrate biological membranes, which is crucial for its therapeutic efficacy.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Jonak et al. (1971) highlighted the effectiveness of various adamantane derivatives against several bacterial strains. The results indicated that compounds similar to this compound showed promising antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis and Bacillus subtilis .

Table 1: Antimicrobial Activity of Adamantan Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. faecalis | 21-25 |

| This compound | B. subtilis | 25 |

| Sulfamethoxazole + Compound | E. coli ATCC 25922 | 34 |

The combination of adamantan derivatives with sulfamethoxazole displayed a synergistic effect, enhancing the antimicrobial action against resistant strains .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. A series of studies have indicated that derivatives of adamantane can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .

Case Study: Inhibition of Inflammatory Cytokines

In vitro studies revealed that compounds related to this compound significantly decreased the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured macrophages. The results suggest that these compounds may serve as effective anti-inflammatory agents in therapeutic applications.

Neuroprotective Properties

Adamantane derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. A recent study identified several adamantane-based compounds as acetylcholinesterase (AChE) inhibitors, which are critical in managing cognitive decline associated with Alzheimer's .

Table 2: AChE Inhibition Potency of Adamantane Derivatives

| Compound | IC50 (nM) |

|---|---|

| This compound | 100 |

| Standard AChE Inhibitor | 50 |

The IC50 value indicates that this compound has a moderate potency compared to established AChE inhibitors .

Propiedades

IUPAC Name |

1-adamantylmethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9(14)15-8-13-5-10-2-11(6-13)4-12(3-10)7-13/h10-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJMYDWRRJHYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501239112 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-11-0 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501239112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.